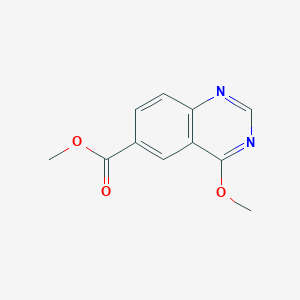
Methyl 4-methoxyquinazoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxyquinazoline-6-carboxylate typically involves the reaction of 4-methoxy-2-nitroaniline with ethyl chloroformate, followed by cyclization and esterification . The reaction conditions often include the use of solvents like methanol and catalysts such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-methoxyquinazoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Methyl 4-methoxyquinazoline-6-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 4-methoxyquinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various physiological effects, depending on the enzyme targeted .
Comparación Con Compuestos Similares
Quinazoline: A parent compound with a similar structure but without the methoxy and carboxylate groups.
Quinazolinone: A derivative with a carbonyl group at the 2-position.
Quinoxaline: A related compound with a nitrogen atom in the benzene ring.
Uniqueness: Methyl 4-methoxyquinazoline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . Its methoxy group enhances its solubility and its carboxylate group allows for further chemical modifications .
Propiedades
Número CAS |
648449-00-7 |
|---|---|
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
methyl 4-methoxyquinazoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-10-8-5-7(11(14)16-2)3-4-9(8)12-6-13-10/h3-6H,1-2H3 |
Clave InChI |
JKKYSYOVHPLTKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=NC2=C1C=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


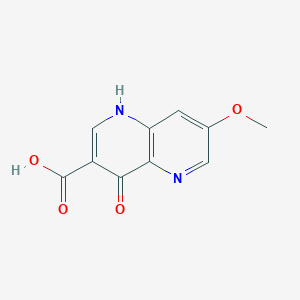
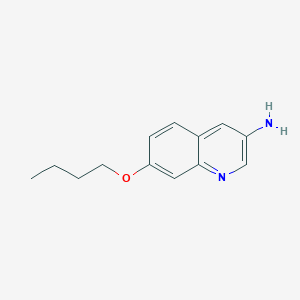
![2-Bromo-7-methylimidazo[5,1-b]thiazole](/img/structure/B15068435.png)
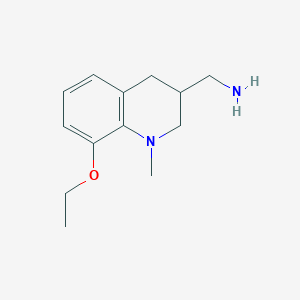
![6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B15068447.png)
![N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15068449.png)
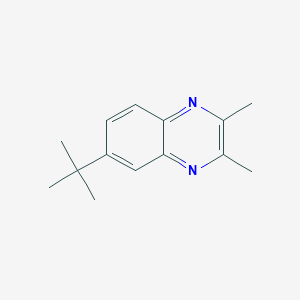
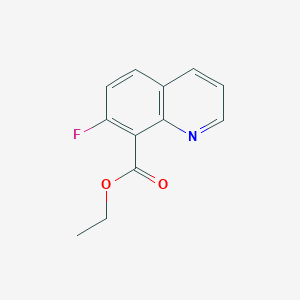
![6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B15068452.png)
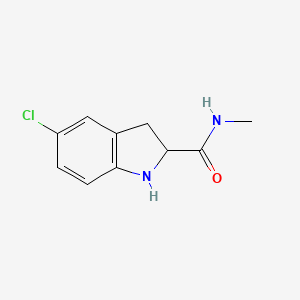
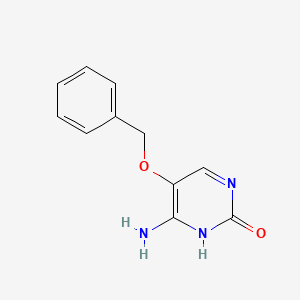
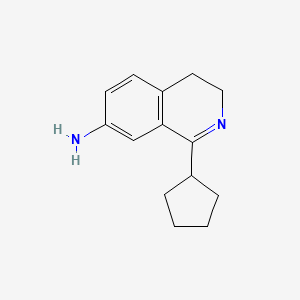
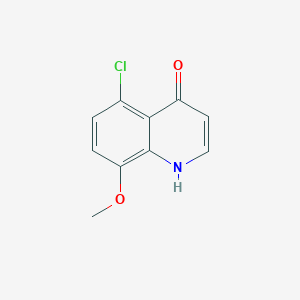
![4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)
